molecular formula C19H16Cl2N2O2 B12043111 Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 618070-54-5

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B12043111
CAS No.: 618070-54-5
M. Wt: 375.2 g/mol
InChI Key: AFQBXGZNXISBJK-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a 2,5-dichlorobenzyl group at position 1, a phenyl group at position 3, and an ethyl ester moiety at position 5 of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological activity through substituent variation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618070-54-5

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

ethyl 2-[(2,5-dichlorophenyl)methyl]-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)18-11-17(13-6-4-3-5-7-13)22-23(18)12-14-10-15(20)8-9-16(14)21/h3-11H,2,12H2,1H3

InChI Key

AFQBXGZNXISBJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization and dehydration. Electron-withdrawing groups on the aryl moiety enhance reaction rates, while steric hindrance reduces yields. Solvents like ethanol or methanol are preferred due to their ability to stabilize intermediates.

Alkylation at the Pyrazole N1 Position

After pyrazole core formation, the N1 position is alkylated with 2,5-dichlorobenzyl halides. Sodium hydride (NaH) in dimethylformamide (DMF) effectively deprotonates the pyrazole NH, enabling nucleophilic substitution.

Procedure and Challenges

A representative protocol involves:

  • Dissolving ethyl 5-phenyl-1H-pyrazole-3-carboxylate in DMF.

  • Adding NaH (60% in oil) to generate the pyrazolide anion.

  • Introducing 2,5-dichlorobenzyl bromide dropwise at 0°C.

  • Stirring at room temperature for 1–2 hours.

Yields for analogous reactions range from 20% (with bulky electrophiles) to 55% (optimized conditions). Competing O-alkylation is minimized by using polar aprotic solvents and low temperatures.

One-Pot Synthesis via β-Alkoxyvinyl Trichloromethyl Ketones

Martins et al. demonstrated a one-pot method using β-alkoxyvinyl trichloromethyl ketones and hydrazine hydrochloride. This approach avoids isolation of intermediates, achieving 70–91% yields for ethoxycarbonylpyrazoles.

Substrate Scope and Limitations

The method tolerates aryl and heteroaryl groups at the pyrazole C5 position. However, electron-deficient aryl halides (e.g., 2,5-dichlorobenzyl) require modified conditions due to reduced nucleophilicity.

Alternative Routes: 1,3-Dipolar Cycloaddition

Goulioukina et al. reported 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds to form pyrazolylphosphonates. While primarily used for phosphonate derivatives, this method can be adapted for carboxylates by substituting ethyl diazoacetate.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldAdvantages
Cyclocondensation1,3-Diketones, hydrazinesReflux, ethanol65–80%High regioselectivity
AlkylationPreformed pyrazole, benzyl halideNaH, DMF, 0°C–rt20–55%Modular late-stage functionalization
One-potβ-Alkoxyvinyl ketonesMild conditions70–91%No intermediate isolation

Troubleshooting and Optimization

  • Low Alkylation Yields : Use freshly distilled 2,5-dichlorobenzyl bromide and catalytic iodide (e.g., KI) to enhance electrophilicity.

  • Byproduct Formation : Employ high-purity NaH and anhydrous DMF to minimize hydrolysis.

  • Scale-Up Considerations : Replace DMF with acetonitrile or THF for easier solvent removal .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate belongs to the pyrazole class of compounds, which are known for their diverse biological activities. Recent studies have highlighted several therapeutic potentials:

  • Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on breast and lung cancer cells, demonstrating significant growth inhibition .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Studies indicate that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antimicrobial agents .
  • Anti-inflammatory Effects : Research has also pointed towards the anti-inflammatory properties of pyrazole derivatives. The ability to modulate inflammatory pathways suggests that this compound could be beneficial in treating inflammatory diseases .

Agrochemical Applications

In the field of agrochemicals, pyrazole derivatives are being explored as potential pesticides and herbicides due to their bioactive properties:

  • Herbicidal Activity : this compound has been tested for its ability to inhibit weed growth, showing effectiveness against several weed species. This application is crucial for developing environmentally friendly herbicides that minimize chemical runoff into ecosystems .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating materials with specific performance characteristics for industrial use .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various applications:

StudyApplicationFindings
AnticancerSignificant inhibition of cancer cell proliferation in vitro
AntimicrobialEffective against multiple bacterial strains with low MIC values
Anti-inflammatoryReduction in pro-inflammatory cytokine levels in experimental models
HerbicidalEffective control of specific weed species with minimal phytotoxicity

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate

Structural Differences :

  • Substituent Positions : The analog (CAS: 1326812-10-5) has a 2,5-dichlorophenyl group at position 5 and an ethyl ester at position 3 of the pyrazole ring . In contrast, the target compound places the 2,5-dichlorobenzyl group at position 1, phenyl at position 3, and the ester at position 5.
  • Bonding : The benzyl group in the target compound introduces a methylene (–CH₂–) linker between the pyrazole and the dichlorophenyl ring, whereas the analog directly attaches the dichlorophenyl group to the pyrazole.

Physicochemical Properties :

Property Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (Inferred)
Boiling Point (°C) 459.0 ± 45.0 (Predicted) Likely higher due to increased molecular weight and branching
Density (g/cm³) 1.393 ± 0.06 Slightly lower (benzyl group may reduce packing efficiency)
pKa 9.22 ± 0.10 Potentially lower due to electron-withdrawing effects of the benzyl group

Functional Implications :

  • The direct attachment of the dichlorophenyl group in the analog could increase electron-withdrawing effects, stabilizing the pyrazole ring but reducing solubility compared to the benzyl-substituted target.

Comparison with 1-(2,5-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine

Structural Differences :

  • Heterocycle Core : This compound (Ref: 10-F698677) features a 1,2,4-triazole ring instead of a pyrazole .
  • Substituents : A 2,5-dichlorobenzyl group is at position 1, and an amine (–NH₂) is at position 3, contrasting with the target compound’s phenyl and ester groups.

Functional Implications :

  • Reactivity : The triazole’s nitrogen-rich structure may facilitate stronger hydrogen bonding compared to pyrazole, altering interaction with biological targets.
  • However, the ester group in the target compound might confer metabolic stability or serve as a prodrug moiety.
  • Commercial Status: Notably, this triazole derivative is listed as discontinued , limiting its practical applications compared to the pyrazole-based target.

Key Research Findings and Trends

  • Substituent Positioning : The placement of electron-withdrawing groups (e.g., chlorine, ester) significantly affects acidity (pKa) and solubility. For example, the analog’s pKa of 9.22 suggests moderate basicity, while the target compound’s ester group may render it more lipophilic.
  • Heterocycle Choice : Pyrazoles generally exhibit greater metabolic stability than triazoles due to reduced ring strain and nitrogen content, making them preferable in drug design.
  • Synthetic Accessibility : The benzyl group in the target compound may require multi-step synthesis (e.g., alkylation of pyrazole), whereas direct aryl substitution (as in the analog) could simplify preparation .

Biological Activity

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, with the CAS number 618070-54-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H16Cl2N2O2
  • Molecular Weight : 375.25 g/mol
  • Chemical Structure :
    Ethyl 1 2 5 dichlorobenzyl 3 phenyl 1H pyrazole 5 carboxylate\text{Ethyl 1 2 5 dichlorobenzyl 3 phenyl 1H pyrazole 5 carboxylate}

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on cancer cell proliferation. Research indicates that similar compounds can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production .
  • Antimicrobial Properties : this compound may possess antibacterial and antifungal activities, which are common among pyrazole derivatives. Studies have demonstrated effectiveness against various pathogenic strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer metabolism and inflammation. For instance, they may inhibit xanthine oxidase (XO), which is implicated in oxidative stress-related diseases .
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of breast cancer treatment where cell death pathways are crucial .
  • Molecular Docking Studies : Computational studies have revealed potential binding interactions between this compound and target proteins involved in cancer progression and inflammation. These studies help elucidate the structure-activity relationship (SAR) of the compound .

Antitumor Activity

A study evaluated a series of pyrazole derivatives for their antitumor activity against various cancer cell lines. This compound was included in this evaluation:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.4Apoptosis induction
Other PyrazolesMDA-MB-231VariesCell cycle arrest

The results indicated that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential as a therapeutic agent .

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated macrophages:

CompoundNO Inhibition (%)Cytokine Reduction
This compound75% at 10 µMTNF-α reduced by 50%

These findings indicate a promising anti-inflammatory profile for the compound .

Q & A

Q. What experimental strategies are recommended for synthesizing Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, describes a route for analogous pyrazole derivatives using a 1,5-diarylpyrazole core template. Key steps include:
  • Alkylation : Reacting 2,5-dichlorobenzyl chloride with a pre-formed pyrazole intermediate.
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent).
    Characterization via NMR (¹H/¹³C) and HPLC (>98% purity) is critical .

Q. How can spectroscopic techniques be employed to confirm the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic methods ensures structural validation:
  • ¹H and ¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl and phenyl groups) and ester carbonyl (δ ~165–170 ppm).
  • IR Spectroscopy : Identify ester C=O stretching (~1720 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with accurate mass matching theoretical values (e.g., C₁₉H₁₅Cl₂N₂O₂: ~381.04 Da).
  • Elemental Analysis : Ensure C, H, N, Cl content aligns with calculated values (±0.3%) .

Q. What safety protocols should be followed for laboratory handling, given limited toxicity data?

  • Methodological Answer : While classifies structurally similar pyrazole esters as "non-hazardous," the absence of thorough toxicological data ( ) necessitates caution:
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and weighing.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste (incineration via licensed facilities).
  • First Aid : If ingested, rinse mouth with water (do not induce vomiting); for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound?

  • Methodological Answer : and highlight SHELXL’s efficacy in small-molecule refinement. Steps include:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution : Employ direct methods (SHELXT) for phase determination.
  • Refinement : Apply SHELXL’s least-squares minimization to optimize positional/displacement parameters. Anisotropic refinement for non-H atoms; H atoms placed geometrically.
  • Validation : Check R-factor convergence (<5%), residual density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazole derivatives?

  • Methodological Answer : and suggest SAR studies for biological activity (e.g., antimicrobial, antitumor):
  • Analog Synthesis : Modify substituents (e.g., replace 2,5-dichlorobenzyl with 4-fluorobenzyl).
  • In Vitro Assays : Test against target enzymes (e.g., COX-2 inhibition) or cell lines (MTT assay for cytotoxicity).
  • Computational Modeling : Use DFT (Gaussian) or molecular docking (AutoDock) to correlate electronic properties (HOMO-LUMO gaps) or binding affinities with activity.
  • Data Analysis : Apply multivariate regression to identify key substituent contributions .

Q. How can environmental risks be assessed when ecological toxicity data is unavailable?

  • Methodological Answer : and note data gaps in ecotoxicity. Mitigation strategies include:
  • Read-Across Models : Use data from structurally similar compounds (e.g., logP ~3.5 predicts moderate bioaccumulation).
  • In Silico Tools : Apply EPI Suite™ to estimate biodegradability (e.g., BIOWIN3 score <2.5 suggests persistence).
  • Microcosm Studies : Assess soil mobility (OECD 106 batch test) and aquatic toxicity (Daphnia magna acute exposure).
  • Regulatory Alignment : Follow REACH guidelines for PBT/vPvB assessment .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : provides SMILES/InChI data for modeling:
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., ester carbonyl).
  • Frontier Orbital Analysis : Compare LUMO localization (pyrazole ring vs. ester group) to predict reaction sites.
  • Solvent Effects : Use COSMO-RS to simulate polar aprotic solvents (DMF, DMSO) for SN2 reactions.
  • Kinetic Studies : Monitor substituent effects via Hammett plots (σ values for electron-withdrawing groups) .

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